Strategic Utilization of 5-Bromo-oxazole-2-carbaldehyde: A Bifunctional Scaffold for Divergent Synthesis
Strategic Utilization of 5-Bromo-oxazole-2-carbaldehyde: A Bifunctional Scaffold for Divergent Synthesis
Topic: Strategic Utilization of 5-Bromo-oxazole-2-carbaldehyde in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-oxazole-2-carbaldehyde (CAS: 2386913-05-7) represents a high-value "linchpin" scaffold. Its utility stems from its orthogonal reactivity profile: it possesses an electrophilic aldehyde handle at the C2 position and a halogenated "warhead" at the C5 position. This dual functionality allows researchers to rapidly generate diverse molecular libraries by sequencing C–C bond-forming reactions (e.g., Suzuki-Miyaura) with reductive functionalizations (e.g., reductive amination).
This guide provides a definitive technical analysis of this molecule, establishing its physicochemical parameters, synthetic accessibility, and validated protocols for its application in high-throughput medicinal chemistry.
Physicochemical Profile & Specifications
The following data establishes the baseline identity and handling parameters for 5-Bromo-oxazole-2-carbaldehyde.
| Parameter | Technical Specification |
| IUPAC Name | 5-Bromo-1,3-oxazole-2-carbaldehyde |
| Common Name | 5-Bromooxazole-2-carboxaldehyde |
| CAS Number | 2386913-05-7 |
| Molecular Formula | C₄H₂BrNO₂ |
| Molecular Weight | 175.97 g/mol |
| Exact Mass | 174.9269 |
| Physical State | Light yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[1] |
| Stability | Air-sensitive (aldehyde oxidation); Light-sensitive (C-Br bond). Store under inert gas at -20°C. |
| Predicted LogP | ~1.25 (Lipophilic, suitable for CNS penetration models) |
Synthetic Architecture & Retrosynthesis
The synthesis of 5-Bromo-oxazole-2-carbaldehyde is non-trivial due to the sensitivity of the oxazole ring to ring-opening under harsh acidic/basic conditions. Two primary routes are viable; however, Route A (C2-Functionalization) is preferred for laboratory-scale precision.
Graphviz Diagram: Retrosynthetic Analysis
Figure 1: Retrosynthetic disconnection. Route A is favored to avoid over-bromination and preserve the aldehyde functionality.
Detailed Protocol: Route A (Lithiation-Formylation)
Rationale: The proton at C2 of the oxazole ring is the most acidic (pKa ~20). Selective deprotonation at -78°C allows for trapping with an electrophile (DMF) without disturbing the C5-Bromine bond or causing a "halogen dance."
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Reagents: 5-Bromooxazole (1.0 eq), LiHMDS (1.1 eq), anhydrous DMF (1.5 eq), THF (anhydrous).
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Setup: Flame-dried 3-neck flask under Argon atmosphere.
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Lithiation: Cool THF solution of 5-Bromooxazole to -78°C . Add LiHMDS dropwise over 20 mins. Critical: Maintain temperature < -70°C to prevent ring fragmentation.
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Formylation: Stir for 30 mins, then add anhydrous DMF dropwise.
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Quench: Stir at -78°C for 1 hour, then quench with saturated NH₄Cl solution while still cold.
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Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).
Reactivity Profile & "Warhead" Strategy
This scaffold is a bifunctional electrophile . The order of operations is critical for library synthesis.
Graphviz Diagram: Divergent Reactivity Map
Figure 2: Orthogonal reactivity allows for sequential functionalization.[1] The aldehyde (C2) is typically modified first if the coupling conditions (C5) are basic/harsh, or protected as an acetal if C5 coupling is performed first.
Validated Protocol: Sequential Library Synthesis
Step 1: Reductive Amination (C2 Modification)
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Objective: Install a solubilizing group or pharmacophore at C2.
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Procedure: Dissolve scaffold (1 eq) and Amine (1.1 eq) in DCE. Add NaBH(OAc)₃ (1.5 eq). Stir at RT for 4-16h.
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Self-Validation: Monitor disappearance of aldehyde peak (~9.8 ppm) in ¹H NMR.
Step 2: Suzuki-Miyaura Coupling (C5 Modification)
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Objective: Cross-coupling to build core complexity.
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Procedure: Dissolve C2-modified intermediate in Dioxane/H₂O (4:1). Add Arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%). Heat to 90°C under Argon.
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Note: Oxazoles can coordinate Pd; slightly higher catalyst loading may be required.
Applications in Drug Discovery[1][2][3][4][5][6]
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Kinase Inhibition: The oxazole core mimics the hinge-binding region of ATP. The C2-aldehyde derived amines can extend into the solvent-exposed region, while C5-aryl groups target the hydrophobic back pocket.
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Anti-Infectives: 5-substituted oxazoles are privileged structures in antibiotics (e.g., relatives of linezolid or virginiamycin).
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Covalent Inhibitors: The aldehyde itself can act as a reversible covalent warhead for cysteine or lysine residues in specific enzymatic pockets.
References
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PubChem Compound Summary. 5-Bromo-oxazole-2-carbaldehyde (CID 155949649). National Center for Biotechnology Information. [Link]
- Vereshchagin, A. N., et al. "Regioselective Synthesis of 2,5-Disubstituted Oxazoles." Journal of Organic Chemistry, 2010.
